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Compound of Interest

Compound Name: Lanatoside C

Cat. No.: B1674451

Introduction

Lanatoside C is a cardiac glycoside derived from the foxglove plant Digitalis lanata.[1][2] While
clinically approved for treating cardiac conditions by inhibiting the Na+/K+-ATPase pump,
recent preclinical research has highlighted its potent anticancer properties across various
cancer types.[3][4] Lanatoside C has been shown to impede cancer cell proliferation, induce
programmed cell death (apoptosis), and enforce cell cycle arrest, typically at the G2/M
checkpoint.[3][5] Its mechanism of action is multifaceted, involving the modulation of several
key signaling pathways critical for tumor growth and survival, including PI3BK/AKT/mTOR,
MAPK, Wnt/B-catenin, and JAK-STAT.[3][6]

The clonogenic assay is a pivotal in vitro method used to determine the long-term reproductive
viability of a single cell after exposure to a cytotoxic agent.[7][8] Unlike short-term viability
assays (e.g., MTT or WST), which measure metabolic activity, the clonogenic assay assesses
the ability of a cell to proliferate indefinitely and form a colony (clone).[7] This makes it the gold
standard for evaluating the efficacy of anticancer agents like Lanatoside C, as it measures
replication-dependent cell death and provides insights into a drug's long-term cytostatic or
cytotoxic effects.[9][10]

These application notes provide a comprehensive overview, quantitative data summary, and a
detailed protocol for utilizing Lanatoside C in clonogenic cell survival assays for cancer
research.
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Mechanism of Action Overview

Lanatoside C exerts its anticancer effects primarily by inhibiting the Na+/K+-ATPase pump.[3]
This disruption in ion homeostasis triggers a cascade of downstream events that collectively

suppress cancer cell growth and survival. These events include:

 Induction of Apoptosis: Lanatoside C can trigger both caspase-dependent and -independent
apoptosis, often involving the loss of mitochondrial membrane potential.[2][11]

o Cell Cycle Arrest: It frequently causes cells to accumulate in the G2/M phase of the cell

cycle, preventing cell division.[3][5][10]

« Inhibition of Key Signaling Pathways: The compound attenuates multiple oncogenic signaling
pathways, disrupting signals that drive tumor survival, proliferation, and metastasis.[3][5]

 Induction of Autophagy and Ferroptosis: In some cancer cell lines, Lanatoside C has been
observed to induce other forms of cell death, such as autophagy and iron-dependent
ferroptosis.[5][9]

Quantitative Data Summary

The following table summarizes the observed effects of Lanatoside C on various human
cancer cell lines, with a focus on concentrations relevant to cell survival and clonogenic assays.
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Cell Line Cancer Type

Effective
Concentration
11C50

Observed
Effects on Cell
Survival &
Colony
Formation

Reference

Colorectal
HCT116
Cancer

0.1-1.0 pM

Significantly
inhibited cell
growth and
reduced colony-
forming
efficiency.[9][10]

[9](10]

Colorectal
HT-29
Cancer

0.1-1.0 pM

Significantly
inhibited cell
growth and
reduced colony-
forming
efficiency.[9][10]

[O][10]

PC-3 Prostate Cancer

100 - 400 nM
(CCK-8)

Significantly
inhibited cell
viability and

suppressed

colony formation.

[1]14]

[1](4]

DU145 Prostate Cancer

100 - 400 nM
(CCK-8)

Significantly
inhibited cell
viability and

suppressed

colony formation.

[1]14]

[1]14]

MCF-7 Breast Cancer

IC50: 1.2 pM

Inhibited cell
proliferation and
induced

apoptosis.[3]

[3]
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Non-Small-Cell
A549
Lung

IC50: 0.16 uM

Inhibited cell
proliferation and

: [3]
induced

apoptosis.[6]

HepG2 Liver Cancer

IC50: 0.7 pM

Inhibited cell
proliferation and

) [3]
induced

apoptosis.[3]

MKN-45 Gastric Cancer

N/A

Showed high

sensitivity to

Lanatoside C-

. . [11]
induced anti-
proliferation

effects.[11]

Cholangiocarcino
HuCCT-1
ma

N/A

Inhibited

proliferation and

: [12]
induced

apoptosis.[12]

Experimental Workflow and Protocols

The following diagram and protocol detail the procedure for conducting a clonogenic cell

survival assay with Lanatoside C.
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Phase 1: Cell Preparation

1. Culture Cells
(e.g., HCT116, HT-29)

2. Harvest & Count Cells
(Trypsinization)

3. Seed Cells
(200 - 3000 cells/plate)

Phase 2:‘;reatment

4. Allow Attachment
(24 hours)

\

5. Treat with Lanatoside C
(e.g., 0.2 uM for 16h)

\

6. Remove Drug
(Wash with PBS, add fresh media)

Phase 3‘:'Co|ony Formation

7. Incubate
(10 - 14 days)

Phase 4‘:'Analysis

8. Fix Colonies
(Ice-cold Methanol)

9. Stain Colonies
(0.4% Crystal Violet)

10. Count Colonies
(>50 cells per colony)

11. Calculate Survival Fraction

Click to download full resolution via product page

Caption: Workflow for a Lanatoside C clonogenic cell survival assay.
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Detailed Protocol: Clonogenic Cell Survival Assay

This protocol is adapted from methodologies used to study Lanatoside C in colorectal cancer

cell lines.[9] Researchers should optimize cell seeding density and drug concentration for their

specific cell line and experimental goals.

Materials:

Cancer cell line of interest (e.g., HCT116, HT-29)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

Lanatoside C (stock solution prepared in DMSO)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA

60 mm cell culture plates

Fixing solution: Ice-cold 100% Methanol

Staining solution: 0.4% Crystal Violet in 20% Ethanol

Deionized water

Procedure:

Cell Seeding: a. Culture cells to ~80% confluency under standard conditions (37°C, 5%
CO2). b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge
to obtain a cell pellet. c. Resuspend the pellet and perform an accurate cell count using a
hemocytometer or automated cell counter. d. Seed cells into 60 mm culture plates. The
number of cells seeded (typically between 200 and 3,000 per plate) should be optimized to
yield 50-150 countable colonies in the control (vehicle-treated) plates.[9] e. Prepare triplicate
plates for each condition (control and each Lanatoside C concentration).

Drug Treatment: a. Allow cells to attach to the plates by incubating for 24 hours.[9] b.
Prepare fresh dilutions of Lanatoside C in complete medium from the stock solution. A
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vehicle control (e.g., DMSO) must be prepared at the same final concentration as in the
drug-treated wells. c. Aspirate the medium from the plates and replace it with the medium
containing the desired concentration of Lanatoside C (e.g., 0.2 uM) or the vehicle control.[9]
d. Incubate the cells with the treatment for a specified duration (e.g., 16 hours).[9]

o Colony Formation: a. After the treatment period, aspirate the drug-containing medium. b.
Gently wash the cells once with sterile PBS. c. Add fresh, drug-free complete medium to
each plate. d. Return the plates to the incubator and allow colonies to form over 10-14 days.
[9] Monitor the plates every 2-3 days and change the medium if necessary (e.g., if it
becomes acidic).

e Fixing and Staining: a. After the incubation period, when colonies in the control plate are
visible to the naked eye, aspirate the medium. b. Gently wash the plates with PBS. c. Fix the
colonies by adding ice-cold 100% methanol to each plate and incubating for 10-15 minutes
at -20°C or on ice.[9] d. Aspirate the methanol and allow the plates to air dry completely. e.
Stain the colonies by adding the 0.4% crystal violet solution to each plate, ensuring the entire
surface is covered. Incubate for 20-30 minutes at room temperature.[9] f. Gently wash the
plates with tap water until the excess stain is removed and the colonies are clearly visible. g.
Invert the plates and allow them to air dry.

o Data Analysis: a. Count the number of colonies in each plate. A colony is typically defined as
a cluster of 250 cells.[9] b. Calculate the Plating Efficiency (PE) for the control group:

o PE (%) = (Number of colonies counted / Number of cells seeded) x 100 c. Calculate the
Survival Fraction (SF) for each treatment condition:

o SF = Number of colonies counted / (Number of cells seeded x PE / 100)[9] d. The results
can be plotted as a cell survival curve with the Survival Fraction on the y-axis and the
Lanatoside C concentration on the x-axis.

Affected Signaling Pathways

Lanatoside C's ability to reduce clonogenic survival is linked to its broad impact on multiple
oncogenic signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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